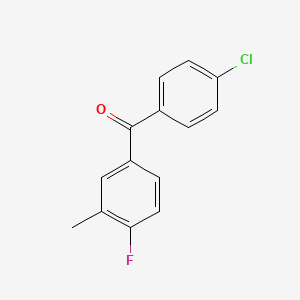

4-Chloro-4'-fluoro-3'-methylbenzophenone

Übersicht

Beschreibung

4-Chloro-4’-fluoro-3’-methylbenzophenone is an organic compound with the molecular formula C14H10ClFO and a molecular weight of 248.68 g/mol. It is a widely used compound with significant importance in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-4’-fluoro-3’-methylbenzophenone involves the Friedel-Crafts acylation reaction. This reaction typically uses 4-chlorobenzoyl chloride and 3-fluoro-4-methylbenzene as starting materials, with aluminum chloride as a catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-4’-fluoro-3’-methylbenzophenone often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-4’-fluoro-3’-methylbenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles such as amines and thiols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide are used.

Major Products Formed

Substitution Reactions: Products include substituted benzophenones with different functional groups replacing the chlorine or fluorine atoms.

Reduction Reactions: Products include alcohols and amines derived from the reduction of the carbonyl group.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-4'-fluoro-3'-methylbenzophenone serves as an important intermediate in the synthesis of more complex organic molecules. It is frequently utilized in the production of pharmaceuticals and agrochemicals. The compound's structure allows for further functionalization, enabling the creation of derivatives with enhanced properties or activities.

Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation method. This reaction involves the use of 4-chlorobenzoyl chloride and a suitable catalyst, such as aluminum chloride, to introduce the acyl group onto the aromatic ring. The process is well-documented and yields high purity products suitable for subsequent reactions .

Biological Research

Enzyme Interaction Studies

Research indicates that this compound exhibits significant biological activity, particularly concerning enzyme interactions. The halogen substituents enhance binding affinity to specific targets, which may lead to various pharmacological effects. Studies have shown that this compound can modulate enzymatic activities and receptor functions, making it a candidate for further investigation in medicinal chemistry.

Potential Therapeutic Applications

Given its ability to influence biological systems, this compound is being explored for potential therapeutic applications. Its unique structural features may allow it to act as a probe in biological assays, aiding in the understanding of enzyme mechanisms and receptor interactions .

Photochemical Studies

Photochemical Properties

The photochemical behavior of this compound has been studied extensively. Its ability to undergo photoreduction makes it valuable in synthetic organic chemistry, particularly in the production of benzopinacol derivatives. In experiments, exposure to UV light has been shown to facilitate the conversion of this compound into various products with significant yields .

Solvent Effects on Photochemistry

Studies have also investigated how different solvents affect the photochemical properties of this compound. For instance, solvent polarity influences the absorption spectra and luminescence characteristics of the compound, which are critical for optimizing conditions in synthetic applications .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Enzyme Interaction Studies | Biological Research | Enhanced binding affinity observed with specific enzymes; potential therapeutic implications identified. |

| Photochemical Reduction | Synthetic Chemistry | Successful conversion to benzopinacol under UV light; high yields reported (up to 70%). |

| Solvent Polarity Effects | Photochemistry | Variations in absorption spectra based on solvent choice; implications for reaction conditions explored. |

Wirkmechanismus

The mechanism of action of 4-Chloro-4’-fluoro-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing the enzyme from catalyzing its substrate . Additionally, it can interact with proteins and other biomolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-4’-methylbenzophenone: Similar in structure but lacks the fluorine atom.

4-Fluoro-4’-methylbenzophenone: Similar in structure but lacks the chlorine atom.

4-Chloro-3’-fluoro-4’-methylbenzophenone: Similar in structure but with different substitution patterns.

Uniqueness

4-Chloro-4’-fluoro-3’-methylbenzophenone is unique due to the presence of both chlorine and fluorine atoms on the benzophenone core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in various applications .

Biologische Aktivität

4-Chloro-4'-fluoro-3'-methylbenzophenone (CFMBP) is an organic compound characterized by its unique structure, which includes both chlorine and fluorine substituents on a benzophenone framework. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

- Molecular Formula: C₁₄H₁₀ClF₁O

- Molecular Weight: Approximately 248.68 g/mol

- CAS Number: 59612-89-4

CFMBP is synthesized primarily through Friedel-Crafts acylation reactions, utilizing starting materials such as 4-chlorobenzoyl chloride and 3-fluoro-4-methylbenzene. The reaction typically employs aluminum chloride as a catalyst, optimizing conditions to maximize yield and purity.

The biological activity of CFMBP is attributed to its ability to interact with various molecular targets, including enzymes involved in critical biological pathways. Specifically, CFMBP has been shown to act as an enzyme inhibitor, binding to active sites and preventing substrate catalysis. This interaction can lead to significant biological effects, making it a valuable compound for further research.

Antimicrobial Activity

Research indicates that CFMBP exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness at micromolar concentrations. For instance, studies have shown that compounds with structural similarities to CFMBP can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Table 1: Antimicrobial Activity of CFMBP and Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 1.25 µM |

| 4-Chlorobenzophenone | E. coli | 0.63 µM |

| Benzophenone | Staphylococcus aureus | >10 µM |

Cytotoxicity Studies

Cytotoxicity assays reveal that while CFMBP can inhibit cell proliferation in certain cancer cell lines, such as MCF-7 (breast cancer), its selectivity and toxicity profile require further investigation. Preliminary results suggest that CFMBP may induce apoptosis through intrinsic pathways, which could be beneficial for therapeutic applications .

Table 2: Cytotoxic Effects of CFMBP on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of cell proliferation |

| A549 | 25 | Cell cycle arrest |

Research Applications

CFMBP serves as an intermediate in the synthesis of more complex pharmaceutical compounds and is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its unique chemical structure enhances its reactivity compared to simpler benzophenones, suggesting potential for novel therapeutic agents.

Case Studies

- Enzyme Inhibition : A study demonstrated that CFMBP effectively inhibits specific enzymes involved in metabolic pathways, leading to reduced activity in cancer cell lines.

- Antimicrobial Efficacy : In a comparative analysis, CFMBP was found to outperform several known antibiotics against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotic development.

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORARFWXKHBAQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607413 | |

| Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59612-89-4 | |

| Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.